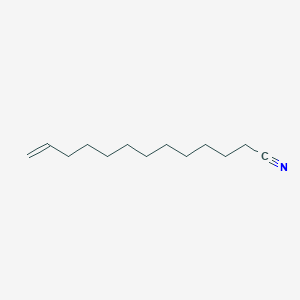
Tridec-12-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tridec-12-enenitrile: is an organic compound with the molecular formula C₁₃H₂₃N . It is characterized by a nitrile group (-CN) attached to a tridecene backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tridec-12-enenitrile can be synthesized through various methods. One common approach involves the alkylation of primary nitriles . For instance, the reaction of hexanenitrile with appropriate alkylating agents in the presence of bases like lithium diisopropylamide (LDA) or sodium amide can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Tridec-12-enenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
Chemistry: Tridec-12-enenitrile is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various chemical transformations.
Biology: In biological research, this compound is used to study the effects of nitrile-containing compounds on biological systems. It can be used in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: this compound is explored for its potential therapeutic applications. It can be used in the development of drugs targeting specific molecular pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials. Its unique chemical properties make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of tridec-12-enenitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, leading to the formation of bioactive compounds. These compounds can interact with enzymes, receptors, and other biomolecules, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
- (2E)-tridec-2-enenitrile
- 2-Tridecenenitrile
Comparison: Tridec-12-enenitrile is unique due to its specific structure and the position of the nitrile group. Compared to similar compounds like (2E)-tridec-2-enenitrile, this compound may exhibit different reactivity and applications due to the position of the double bond and nitrile group .
Properties
CAS No. |
88364-63-0 |
|---|---|
Molecular Formula |
C13H23N |
Molecular Weight |
193.33 g/mol |
IUPAC Name |
tridec-12-enenitrile |
InChI |
InChI=1S/C13H23N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2H,1,3-12H2 |
InChI Key |
BDYJINKAKOMTIF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















